molecular formula C16H15NO5S3 B2900871 methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034498-95-6

methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2900871
CAS No.: 2034498-95-6
M. Wt: 397.48
InChI Key: ZEIXOPUWWSFOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group and a methyl carboxylate ester. The molecule integrates fused aromatic systems (thiophene and furan rings) linked via an ethylsulfamoyl bridge, which may confer unique electronic and steric properties.

Properties

IUPAC Name

methyl 3-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-23-15)25(19,20)17-7-4-12-2-3-13(24-12)11-5-8-22-10-11/h2-3,5-6,8-10,17H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIXOPUWWSFOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Thiophene Carboxylate Derivatives
Property Target Compound Compound 10h N-(2-Nitrophenyl)thiophene-2-carboxamide
Molecular Weight ~449.5 (estimated) 452.5 279.3
Key Functional Groups Sulfamoyl, furan-thiophene, methyl ester Sulfamoyl, methoxyphenylamino Nitrophenylamide
Biological Activity Hypothesized PPAR modulation PPARβ/δ antagonism Genotoxicity
Synthesis Method Not reported Toth method (sulfamoylation) Amide coupling
Melting Point Not available Not reported 397 K
Table 2: Substituent Impact on Bioactivity
Substituent Type Example Compound Effect on Activity
Sulfamoyl (-SO₂NH-) Target Compound Enhances hydrogen bonding/receptor affinity
Methoxy-phenylamino Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate PPARβ/δ selectivity
Nitrophenylamide N-(2-Nitrophenyl)thiophene-2-carboxamide Increased genotoxicity

Q & A

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Answer :
  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki couplings .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA .
  • X-ray crystallography : Confirm absolute configuration of stereocenters .

Methodological Notes

  • Key References : PubChem (), Thermo Scientific (), and peer-reviewed synthesis protocols () were prioritized.
  • Data Tables : Included in answers (e.g., NMR shifts, assay conditions) for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.